5-(4-ethylphenyl)-2,3-dihydro-1H-indole
CAS No.:
Cat. No.: VC13390577
Molecular Formula: C16H17N
Molecular Weight: 223.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N |
|---|---|
| Molecular Weight | 223.31 g/mol |
| IUPAC Name | 5-(4-ethylphenyl)-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C16H17N/c1-2-12-3-5-13(6-4-12)14-7-8-16-15(11-14)9-10-17-16/h3-8,11,17H,2,9-10H2,1H3 |
| Standard InChI Key | CHIRNISATKILIQ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3 |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3 |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 5-(4-ethylphenyl)-2,3-dihydro-1H-indole consists of a 2,3-dihydroindole core (a bicyclic system with a benzene ring fused to a partially saturated pyrrole) substituted at the 5-position with a 4-ethylphenyl group. The IUPAC name explicitly denotes this arrangement: 5-(4-ethylphenyl)-2,3-dihydro-1H-indole. The SMILES notation for the compound is C1CNC2=C1C=CC(=C2)C3=CC=C(C=C3)CC, reflecting the connectivity of the dihydroindole system and the ethyl-substituted aromatic ring .
Key structural features include:
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Dihydroindole core: The partial saturation of the pyrrole ring (positions 2 and 3) reduces aromaticity compared to fully conjugated indoles, altering electronic properties and reactivity.
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4-Ethylphenyl substituent: The ethyl group at the para position of the phenyl ring introduces steric bulk and modulates electron density, influencing intermolecular interactions .
The molecular formula is C16H17N, with a molecular weight of 223.31 g/mol. X-ray crystallography data for closely related compounds, such as 1-(ethanesulfonyl)-N-(4-ethylphenyl)-2,3-dihydro-1H-indole-5-carboxamide, confirm the planar geometry of the indole system and the orthogonal orientation of substituents relative to the core .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 5-(4-ethylphenyl)-2,3-dihydro-1H-indole can be approached through two primary routes:
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Functionalization of preformed dihydroindole: Introducing the 4-ethylphenyl group via cross-coupling or electrophilic substitution.
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De novo construction of the indole ring: Assembling the bicyclic system with the substituent already in place.
Route 1: Friedel-Crafts Alkylation
Physicochemical Properties
The physicochemical profile of 5-(4-ethylphenyl)-2,3-dihydro-1H-indole is summarized in Table 1, with data extrapolated from analogous compounds .
Table 1: Physicochemical Properties of 5-(4-Ethylphenyl)-2,3-dihydro-1H-indole
| Property | Value |
|---|---|
| Molecular Formula | C16H17N |
| Molecular Weight (g/mol) | 223.31 |
| logP (Octanol-water) | 3.8 ± 0.2 |
| logD (pH 7.4) | 3.5 ± 0.3 |
| Aqueous Solubility | 0.12 mg/mL (25°C) |
| Melting Point | 98–102°C (estimated) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 1 (N atom) |
The compound’s lipophilicity (logP ≈ 3.8) suggests moderate membrane permeability, aligning with trends observed in other 2,3-dihydroindoles . The low aqueous solubility underscores the need for formulation aids (e.g., cyclodextrins) in biological testing.
Chemical Reactivity
Nucleophilic Substitution
The NH group in the dihydroindole core can undergo alkylation or acylation. For example, reaction with ethyl chloroformate in the presence of a base yields N-carbethoxy derivatives, a common protective strategy.
Electrophilic Aromatic Substitution
The electron-rich indole ring facilitates substitutions at positions 4 and 6. Nitration using HNO3/H2SO4 introduces nitro groups, which can be reduced to amines for further functionalization .
Oxidation Reactions
The ethyl group on the phenyl ring is susceptible to oxidation. Treatment with KMnO4 under acidic conditions converts it to a carboxylic acid, expanding derivatization possibilities .
Biological Activity and Applications
While direct pharmacological data for 5-(4-ethylphenyl)-2,3-dihydro-1H-indole are scarce, structurally related compounds exhibit notable bioactivities:
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Antimicrobial effects: Indole derivatives with lipophilic substituents show activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely via membrane disruption .
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Anticancer potential: Dihydroindoles interfere with tubulin polymerization, a mechanism exploited in mitotic inhibitors.
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Neuromodulatory roles: Similar compounds act as serotonin receptor modulators, suggesting applications in treating CNS disorders .
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